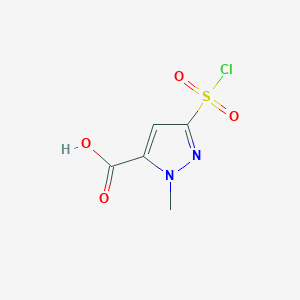
3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: is an organic compound with a unique structure that includes a pyrazole ring substituted with a chlorosulfonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade chlorosulfonic acid and appropriate reaction vessels to handle the corrosive nature of the reagents. The reaction conditions would be optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions to replace the chlorosulfonyl group.
Water: Used in hydrolysis reactions.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceutical Intermediates: Potential use in the synthesis of pharmaceutical compounds due to its reactive functional groups.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its reactive functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and creating different products .
Comparaison Avec Des Composés Similaires
Chlorosulfonyl Isocyanate: Another compound with a chlorosulfonyl group, known for its versatility in organic synthesis.
Sulfonimidates: Compounds with similar sulfur-containing functional groups, used in various chemical applications.
Uniqueness: 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring with both a chlorosulfonyl and a carboxylic acid group. This combination provides a unique reactivity profile, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C5H5ClN2O4S |
|---|---|
Poids moléculaire |
224.62 g/mol |
Nom IUPAC |
5-chlorosulfonyl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5ClN2O4S/c1-8-3(5(9)10)2-4(7-8)13(6,11)12/h2H,1H3,(H,9,10) |
Clé InChI |
OLWOMZGBGGHWHJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)S(=O)(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















